(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid
Overview
Description
(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of cyclic γ-aminobutyric acid analogues: Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, employing a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).
Quantum chemical investigation: Bouklah et al. (2012) conducted a DFT and quantum-chemical investigation of molecular properties of substituted pyrrolidinones, contributing to the understanding of electronic properties such as HOMO and LUMO energy levels (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Biological activities as S1P receptor agonists: Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids and evaluated their biological activities as agonists of S1P receptors, finding potential in inducing lymphocyte count reduction in mice (Yan, Budhu, Huo, Lynch, et al., 2006).
Antinociceptive activity of derivatives: Nacak et al. (1999) synthesized and tested several (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid derivatives for their antinociceptive activity, with some compounds showing potency comparable to aspirin (Nacak, Doğruer, & Şahin, 1999).
Novel compounds against cancer cells: Huang et al. (2019) synthesized 7'-arylidenespiro[indoline-3,1'-pyrrolizines] and evaluated them against cancer cells, showcasing a novel approach in cancer research (Huang, Fang, Huang, Sun, & Yan, 2019).
Properties
IUPAC Name |
2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYVTLSEDKQGQY-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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